molecular formula C16H16N2O4S B15000852 2-[2-Methoxy-5-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide

2-[2-Methoxy-5-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide

Cat. No.: B15000852
M. Wt: 332.4 g/mol
InChI Key: XEIDKQNETASAFU-UHFFFAOYSA-N
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Description

2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE is a complex organic compound featuring a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization to introduce the methoxy and phenoxy groups. Common reagents used in these reactions include potassium t-butoxide and microwave irradiation for cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2-(2-METHOXY-5-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-methoxy-5-(5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl)phenoxy]acetamide

InChI

InChI=1S/C16H16N2O4S/c1-21-12-3-2-9(6-13(12)22-8-14(17)19)10-7-15(20)18-11-4-5-23-16(10)11/h2-6,10H,7-8H2,1H3,(H2,17,19)(H,18,20)

InChI Key

XEIDKQNETASAFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC(=O)N

Origin of Product

United States

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